Spiro[2H-1-benzopyran-2,4'-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro-
Description
Spiro[2H-1-benzopyran-2,4'-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- (hereafter referred to as Compound X) is a spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring. Its synthesis involves multi-step processes, including deacetylation and reduction of intermediates, as seen in analogous spiro[2H-1-benzopyran-2,4'-piperidine] derivatives . The N,N-diethyl acetamide substituent at position 4 distinguishes it structurally and functionally from related compounds.
Its structural complexity allows for diverse pharmacological interactions, but its exact biological targets remain understudied compared to similar compounds.
Properties
IUPAC Name |
N,N-diethyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-21(4-2)18(22)13-15-14-19(9-11-20-12-10-19)23-17-8-6-5-7-16(15)17/h5-8,15,20H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRUWWXVXPRWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146626 | |
| Record name | N,N-Diethyl-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952682-37-0 | |
| Record name | N,N-Diethyl-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952682-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can then be further modified through a series of steps to produce the desired spiropyran compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change from a closed spiropyran form to an open merocyanine form . This change alters its electronic properties, making it useful in various applications. The molecular targets and pathways involved include interactions with specific receptors, such as serotonin receptors in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Positional Isomerism : highlights that positional isomers (e.g., compound 15 ) exhibit distinct reactivity and stereochemical outcomes during synthesis, which may translate to varied pharmacological profiles .
Pharmacological and Kinetic Properties
Table 2: Pharmacokinetic and Functional Comparisons
Key Observations :
- Druglikeness : Spiro-piperidine derivatives generally comply with Lipinski’s rule, but bulky substituents (e.g., methanesulfonamide in L-691,121) increase molecular weight beyond the 500 Da threshold, reducing oral bioavailability .
- Target Specificity : The N-benzyl derivative’s σ1 receptor affinity contrasts sharply with the α1 adrenergic activity of the napht-1-yl analogue, underscoring the role of N-substituents in receptor selectivity .
Contradictions and Unresolved Questions
- Receptor Paradox: Despite structural similarities, the N-benzyl and napht-1-yl derivatives target entirely different receptors (σ1 vs. α1 adrenergic), indicating that minor substituent changes can drastically alter bioactivity .
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